molecular formula C6H12ClNO2 B1600455 4-chloro-N-methoxy-N-methylButanamide CAS No. 64214-66-0

4-chloro-N-methoxy-N-methylButanamide

Cat. No.: B1600455
CAS No.: 64214-66-0
M. Wt: 165.62 g/mol
InChI Key: OTYOBNBVRQAUCH-UHFFFAOYSA-N
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Description

4-chloro-N-methoxy-N-methylButanamide is a useful research compound. Its molecular formula is C6H12ClNO2 and its molecular weight is 165.62 g/mol. The purity is usually 95%.
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Scientific Research Applications

Kinetics and Environmental Impact Studies

Studies on compounds similar to 4-chloro-N-methoxy-N-methylbutanamide often focus on their kinetics, environmental fate, and degradation products. For instance, research on the kinetics and products of reactions involving organic compounds in the presence of OH radicals can provide essential insights into their environmental persistence and transformation products (Aschmann, Arey, & Atkinson, 2011). Such studies are crucial for understanding the environmental impact of various compounds, including how they degrade in natural waters or soils and their potential to form harmful by-products.

Synthesis and Optical Properties

Research into the synthesis and optical properties of compounds with specific functional groups or structural motifs, such as those involving quinolates, can offer valuable insights for the development of materials with desirable photophysical properties (Barberis & Mikroyannidis, 2006). This area of research is particularly relevant for applications in optoelectronics, including light-emitting diodes (LEDs) and organic photovoltaics.

Chemical Behavior in Aqueous Solutions

Understanding the chemical behavior of substituted butanamides in aqueous solutions, including their kinetics of formation and decomposition, can inform the development of pharmaceuticals, agrochemicals, and industrial chemicals (Sedlák, Hejtmánková, Kašparová, & Kaválek, 2002). Such studies are fundamental for predicting the stability, reactivity, and biological activity of new compounds.

Molecular Imprinting for Selective Detection

The development of molecularly imprinted polymers for the selective detection and quantification of specific compounds in complex matrices is a growing area of interest. This approach can be applied to environmental monitoring, food safety, and clinical diagnostics. Research in this field focuses on creating synthetic receptor sites within a polymer matrix that can selectively bind to target molecules, including pesticides or pharmaceuticals (Omidi, Behbahani, Samadi, Sedighi, & Shahtaheri, 2014).

Properties

IUPAC Name

4-chloro-N-methoxy-N-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO2/c1-8(10-2)6(9)4-3-5-7/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYOBNBVRQAUCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CCCCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50460094
Record name 4-chloro-N-methoxy-N-methylbutyramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50460094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64214-66-0
Record name 4-chloro-N-methoxy-N-methylbutyramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50460094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Pyridine (101.28 g, 106.6 mL 1281.79 mmol) was added to a solution of N,O-dimethylhydroxylamine hydrochloride (50 g, 512.72 mmol) in DCM (800 mL) at 0° C. and stirring was continued for 15 min. Chlorobutyrylchloride (72.29 g, 512.72 mmol) was then added to this mixture and was stirred continuously at 0° C. for 2 h. The reaction mixture was diluted with DCM and the organic layer was washed with water followed by brine. The organic layer was separated; dried over anhydrous sodium sulphate and concentrated under reduced pressure to afford 79 g of the title compound as a pale brown liquid.
Quantity
106.6 mL
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
72.29 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 4-chlorobutyryl chloride (10.0 g in 200 mL of dry methylene chloride) was added 10.4 g of N,O-dimethylhydroxylamine hydrochloride. The mixture was stirred under nitrogen and maintained below 25° C. by cooling in an ice bath as necessary while triethylamine (29.1 mL)was added dropwise over about 20 minutes, resulting in precipitation. After 1.5 hours at room temperature, the mixture was concentrated in vacuo. The residue was partitioned between 100 mL of diethyl ether and 100 mL of saturated aqueous sodium bicarbonate solution. The organic layer was washed with an additional 100 mL of saturated sodium bicarbonate, and the aqueous fractions were back-extracted with ether. The combined organic phases were dried over sodium sulfate, filtered, and concentrated in vacuo to give 10.5 g (90%) of an oil, which had satisfactory purity by 1H NMR (CDCl3). Mass spectrum (PB-NH3CI): m/e=166 (M+H).
Quantity
200 mL
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
29.1 mL
Type
solvent
Reaction Step Two
Name
Yield
90%

Synthesis routes and methods III

Procedure details

To a solution of 4-chlorobutyryl chloride (10.0 g in 200 mL of dry methylene chloride) was added 10.4 g of N,O-dimethylhydroxylamine hydrochloride. The mixture was stirred under nitrogen and maintained below 25° C. by cooling in an ice bath as necessary while triethylamine 5 (29.1 mL)was added dropwise over about 20 minutes, resulting in precipitation. After 1.5 hours at room temperature, the mixture was concentrated in vacuo. The residue was partitioned between 100 mL of diethyl ether and 100 mL of saturated aqueous sodium bicarbonate solution. The organic layer was washed with an additional 100 mL of saturated sodium bicarbonate, and the aqueous fractions were back-extracted with ether. The combined organic phases were dried over sodium sulfate, filtered, and concentrated in vacuo to give 10.5 g (90%) of an oil, which had satisfactory purity by 1H NMR (CDCl3). Mass spectrum (PB-NH3 / CI): m/e=166 (M+H).
Quantity
29.1 mL
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
10.4 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Yield
90%

Synthesis routes and methods IV

Procedure details

While under argon, a solution of N,O-dimethylhydroxylamine hydrochloride (16.9 g, 0.173 mol) and triethylamine (53 mL, 0.381 mol) in dichloromethane (240 mL) was carefully treated with 4-chlorobutyryl chloride (20 g, 0.19 mol) over 40 minutes. After the addition was complete, the reaction mixture was stirred overnight at room temperature. The solid triethylamine hydrochloride was removed by filtration and the remaining solution was washed successively with aq 2 N HCl (×2), 1M K2CO3 and saturated aqueous sodium chloride. The organic layer was dried over MgSO4, filtered and concentrated to give 4-chloro-N-methoxy-N-methylbutanamide (21.8 g) of crude yellow oil that was used in the next step without further purification. ESI MS found for C6H12ClNO2 m/z [166.0/168.0 (M+1)].
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
16.9 g
Type
reactant
Reaction Step One
Quantity
53 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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